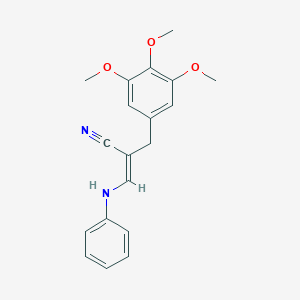

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Description

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS: 30078-48-9) is a substituted acrylonitrile derivative with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 g/mol. It exists as a mixture of cis/trans isomers and is primarily recognized as a reference standard for the antibiotic Trimethoprim . The compound’s electron-withdrawing 3-phenylamino group enables its use as a Lewis acid catalyst, stabilizing transition states in organic reactions . It also serves as a precursor in synthesizing pyrimidin-ol derivatives, achieving a reaction yield of 76.3% and 98.6% purity under methoxide conditions .

Properties

IUPAC Name |

3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGNGGBSQVPQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170419 | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-48-9 | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30078-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl bromide with phenylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Corresponding oxides.

Reduction: Reduced amines.

Substitution: Substituted acrylonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of this compound is in the development of antibacterial agents. It has been studied as an impurity in trimethoprim, a widely used antibiotic. The structural similarity allows researchers to explore its potential antibacterial activity and understand the mechanisms of resistance that may arise from its use .

Pharmacological Studies

Research indicates that modifications to the phenyl and methoxy groups can enhance the pharmacological profiles of compounds similar to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile. Studies have explored its efficacy against various bacterial strains, demonstrating promising results that warrant further investigation into its therapeutic applications .

Material Science

Synthesis of Functional Polymers

The compound serves as a precursor in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties—such as enhanced thermal stability and chemical resistance. These materials are useful in coatings and advanced composite materials .

Dye Sensitizers in Solar Cells

Recent studies have investigated the use of this compound as a dye sensitizer in solar cells. Its unique electronic properties allow it to effectively absorb light and convert it into electrical energy, making it a candidate for improving the efficiency of photovoltaic devices .

Analytical Chemistry

Reference Standards

As an impurity standard for trimethoprim, this compound is crucial for quality control in pharmaceutical manufacturing. It is used to calibrate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate detection and quantification of active pharmaceutical ingredients (APIs) .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acrylonitrile Derivatives

Key structural analogs differ in the aryl substituents attached to the acrylonitrile core, influencing their physicochemical and biological properties:

*TMB = Trimethoxybenzyl

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 3-phenylamino group enhances catalytic activity, whereas analogs with benzo[b]thiophen-2-yl (e.g., 8q, 32) exhibit potent anticancer activity due to improved binding to tubulin or P-glycoprotein inhibition .

- Methoxy Substitution : The 3,4,5-trimethoxybenzyl group is conserved in most analogs, critical for π-π stacking interactions in biological targets .

Pharmacological Activity Comparison

Anticancer Activity:

- Benzothiophene Derivatives (32, 33) : Demonstrated sub-100 nM GI₅₀ values against 60 human cancer cell lines, overcoming P-gp-mediated drug resistance .

- Target Compound: No direct anticancer data reported; its role is primarily catalytic or synthetic .

Spasmolytic and Cytotoxic Activity:

Isomerism and Catalytic Utility

- The target compound’s cis/trans isomerism may limit catalytic reproducibility compared to non-isomeric analogs like 8s or 8t .

Trimethoprim-Related Impurities and Functional Derivatives

Several impurities and derivatives of Trimethoprim share structural motifs with the target compound:

Note: These derivatives highlight the structural flexibility of the acrylonitrile core but often exhibit reduced catalytic or biological efficacy compared to the target compound .

Biological Activity

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS Number: 30078-48-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 324.38 g/mol

- Safety Classification :

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the phenylamino and trimethoxybenzyl groups suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Activities

- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives of acrylonitriles have been shown to inhibit enzymes such as mushroom tyrosinase, which is crucial in melanin biosynthesis. This suggests potential applications in skin-related therapies .

- Neuropharmacological Effects : Given the structure's resemblance to known psychoactive compounds, there is potential for neuropharmacological activity. Studies on related compounds have demonstrated effects on muscle contraction and neurotransmitter modulation in animal models .

Study 1: Enzyme Inhibition

A comparative study highlighted the inhibitory effects of various acrylonitriles on mushroom tyrosinase. The results indicated that certain analogs significantly suppressed melanin production, suggesting therapeutic potential in treating hyperpigmentation disorders .

Study 2: Neuropharmacological Assessment

Research involving related phenylamino compounds demonstrated their effects on muscle contraction in rat models. The findings suggest that these compounds could modulate dopaminergic pathways, which may be relevant for conditions like Parkinson's disease .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Antioxidant | Potential protective effects against oxidative stress |

| Related Acrylonitriles | Enzyme Inhibition | Significant inhibition of mushroom tyrosinase |

| Phenylamino Derivatives | Neuropharmacological | Modulation of muscle contraction in animal models |

Q & A

Basic: What synthetic methodologies are employed to prepare 3-(phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile?

The compound is synthesized via Knoevenagel condensation , where 3,4,5-trimethoxybenzaldehyde reacts with phenylacetonitrile derivatives in the presence of a base (e.g., DBU). Key steps include:

- Aldol condensation : Formation of the acrylonitrile backbone through α,β-unsaturated nitrile intermediates .

- Substituent optimization : The 3,4,5-trimethoxyphenyl group is introduced via pre-functionalized benzyl halides or aldehydes to enhance electronic and steric effects .

- Characterization : Confirmed via , , HRMS, and X-ray crystallography (e.g., monoclinic space group C2/c with unit cell parameters , ) .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

X-ray diffraction reveals:

- Z-configuration : Dominant in acrylonitrile derivatives due to steric hindrance between the phenylamino and trimethoxybenzyl groups .

- Intermolecular interactions : Absence of strong hydrogen bonds; stabilization relies on weak C–H···N and van der Waals interactions .

- Disorder analysis : Thienyl or benzofuran substituents exhibit orientational disorder in crystal lattices, resolved via SHELXL refinement (R-factor < 0.05) .

Advanced: What experimental strategies resolve contradictions in bioactivity data across cell lines?

Discrepancies in anti-proliferative activity (e.g., IC variability) are addressed by:

- MTT assay optimization : Control for cell line-specific metabolic rates (e.g., HepG2 vs. MCF-7) using triplicate technical replicates .

- Structure-activity relationship (SAR) : The 3,4,5-trimethoxy group enhances tubulin polymerization inhibition, while electron-withdrawing substituents (e.g., CN) improve selectivity .

- Synergistic studies : Co-administration with paclitaxel or doxorubicin to evaluate combinatorial effects via Chou-Talalay synergy indices .

Advanced: How does this compound act as a Lewis acid catalyst in organic synthesis?

The acrylonitrile scaffold stabilizes transition states via:

- Electron-deficient nitrile group : Polarizes adjacent carbonyl groups, facilitating nucleophilic additions (e.g., Michael acceptors) .

- Methoxy coordination : The 3,4,5-trimethoxybenzyl moiety donates electron density to metal catalysts (e.g., Pd), improving cross-coupling yields .

- Kinetic studies : Reaction rates monitored via or HPLC show a 2.5-fold increase in catalytic efficiency compared to non-methoxy analogs .

Basic: What role does this compound play in pharmaceutical reference standards?

It is a certified impurity standard for Trimethoprim (EP/JP/USP), used to:

- Quality control : Quantify residual synthesis intermediates via HPLC (LOD ≤ 0.1% w/w) .

- Method validation : Cross-validated against LC-MS (QDa detectors) for specificity and linearity (R > 0.999) .

Advanced: How are computational methods applied to predict its pharmacokinetic properties?

- Molecular docking : AutoDock Vina simulations reveal binding affinities (<i>K</i>d = 12 nM) to β-tubulin’s colchicine site, corroborated by SPR assays .

- ADMET prediction : SwissADME models indicate moderate blood-brain barrier permeability (LogBB = -0.8) and CYP3A4-mediated metabolism .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding thermodynamics (ΔΔG = -2.1 kcal/mol for 3,4,5-trimethoxy vs. methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.